molecular formula C10H14N2O B13003908 3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one

3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one

Cat. No.: B13003908
M. Wt: 178.23 g/mol
InChI Key: BBTNVBDCNPXZSI-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one is a heterocyclic compound that features a pyridine ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) as reagents and catalysts . This reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one is unique due to its specific combination of a pyridine ring fused to a cyclopentane ring with an aminoethyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(1-aminoethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one

InChI

InChI=1S/C10H14N2O/c1-6(11)8-5-7-3-2-4-9(7)12-10(8)13/h5-6H,2-4,11H2,1H3,(H,12,13)

InChI Key

BBTNVBDCNPXZSI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCC2)NC1=O)N

Origin of Product

United States

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